5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Description
5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound featuring a fused thiazolo-pyrimidinone core. Its molecular formula is C₁₈H₂₂N₂O₂S (molecular weight: 330.44 g/mol), with substituents including a benzyl group at position 5, an ethyl group at position 6, and a methoxy group at position 3 . Key physical properties include a density of 1.23 g/cm³, boiling point of 463°C, and vapor pressure of 9.39E-09 mmHg at 25°C . The methoxy and ethyl groups contribute to its lipophilic character, while the benzyl moiety may enhance binding interactions in biological systems.
Properties
CAS No. |
199852-12-5 |
|---|---|
Molecular Formula |
C16H18N2O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
5-benzyl-6-ethyl-3-methoxy-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H18N2O2S/c1-3-12-13(9-11-7-5-4-6-8-11)18-14(20-2)10-21-16(18)17-15(12)19/h4-8,14H,3,9-10H2,1-2H3 |
InChI Key |
VRBULHOOOOBZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(CSC2=NC1=O)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-6-ethyl-3-methoxy-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction conditions often require heating and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-6-ethyl-3-methoxy-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolo[3,2-a]pyrimidine derivatives.
Substitution: Formation of substituted thiazolo[3,2-a]pyrimidine derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 5-benzyl-6-ethyl-3-methoxy-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. For instance, a study highlighted its inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections resistant to conventional antibiotics .
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have shown promising results. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation . Further research is necessary to elucidate the specific molecular targets involved.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Research indicates that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism is thought to be linked to the compound's ability to scavenge free radicals and inhibit pro-inflammatory cytokines .
Anti-inflammatory Activity
In addition to its neuroprotective properties, this compound has demonstrated anti-inflammatory effects in various models. Studies have shown that it can reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory conditions .
Case Study 1: Anticancer Research
In a recent study published in Cancer Letters, researchers evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated increases in apoptotic markers such as cleaved PARP and annexin V staining .
Case Study 2: Neuroprotection
A study conducted on neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death compared to untreated controls. The researchers noted a decrease in reactive oxygen species levels and an increase in mitochondrial membrane potential, indicating protective effects against oxidative damage .
Mechanism of Action
The mechanism of action of 5-Benzyl-6-ethyl-3-methoxy-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison of Thiazolo[3,2-a]pyrimidin-7-one Derivatives
Key Observations :
- Lipophilicity : The target compound’s benzyl and ethyl groups increase lipophilicity compared to the hydroxyethyl-containing derivative (C₉H₁₂N₂O₂S), which is more hydrophilic .
- Steric Effects : The 3-ethoxy substituent in the isopropyl analogue (C₁₈H₂₂N₂O₂S) may reduce metabolic clearance compared to the target’s methoxy group .
- Electronic Effects : Fluorinated analogues (e.g., 5-trifluoromethyl) exhibit enhanced electronegativity, influencing reactivity and binding affinity .
Biological Activity
5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's structure, biological effects, and potential applications in medicinal chemistry.
Structural Overview
The compound features a thiazolo-pyrimidine framework characterized by:
- Benzyl group at the 5-position
- Ethyl group at the 6-position
- Methoxy group at the 3-position
Its molecular formula is with a molecular weight of approximately 302.391 g/mol. The unique arrangement of substituents contributes to its biological activity and pharmacological potential.
Anti-inflammatory Properties
Research indicates that derivatives of thiazolo-pyrimidines, including this compound, exhibit significant anti-inflammatory effects. The mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. A structure–activity relationship (SAR) analysis suggests that modifications to the benzyl and ethyl substituents can enhance the potency of the compound against various inflammatory targets.
Antimicrobial Effects
The compound has demonstrated notable antimicrobial activity. Studies have shown that it can inhibit a range of bacteria, including resistant strains. For instance, its effectiveness against Escherichia coli was highlighted in comparative studies where it exhibited an IC50 value indicating significant inhibitory activity .
Study on Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of this compound using animal models. The results indicated a marked reduction in inflammation markers compared to control groups, supporting its potential as an anti-inflammatory agent.
Antimicrobial Efficacy Research
In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, revealing that it effectively inhibited bacterial growth at concentrations lower than many conventional antibiotics. This positions it as a promising candidate for further development in treating bacterial infections .
Summary of Biological Activities
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Anti-inflammatory | Significant reduction in inflammation markers | Inhibition of COX enzymes |
| Antimicrobial | Effective against resistant strains | Inhibition of bacterial growth |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one?
- Methodology : The synthesis typically involves multi-step protocols starting with thiazole ring formation, followed by pyrimidine cyclization and substituent introduction. For example, refluxing precursors (e.g., 5-phenyl-6-methyl-2-thioxo-pyrimidine derivatives) with chloroacetic acid, aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in acetic acid/acetic anhydride yields structurally related thiazolo-pyrimidines. Recrystallization in ethyl acetate/ethanol ensures purity . Key steps include optimizing reaction time (8–10 hours) and temperature (427–428 K) for higher yields (78%) and crystallinity.
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., benzyl, ethyl, methoxy groups). For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons resonate between δ 6.5–8.0 ppm .
- IR : Identify carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and thiazole ring vibrations (C-S-C) near 650–750 cm⁻¹ .
- Cross-validate with X-ray crystallography for unambiguous conformation .
Q. What preliminary assays are recommended to evaluate its bioactivity (e.g., antimicrobial)?
- Methodology : Use standardized protocols:
- Antibacterial : Disk diffusion assays against E. coli and S. aureus with varying concentrations (10–100 µg/mL).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Compare results with structurally similar thiazolo-pyrimidines showing activity via enzyme inhibition (e.g., dihydrofolate reductase) .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to determine unit cell parameters (e.g., a = 10.21 Å, b = 12.45 Å, c = 14.32 Å) .
- Analysis : Identify puckering in the pyrimidine ring (flattened boat conformation with C5 deviation of 0.224 Å from the plane) and dihedral angles (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) .
- Hydrogen Bonding : Map C–H···O interactions (2.5–3.0 Å) to explain crystal packing .
Q. How do substituent variations (e.g., benzyl vs. trimethoxybenzylidene) impact biological activity?
- Methodology :
- Synthetic Modifications : Replace the benzyl group with electron-donating (e.g., methoxy) or withdrawing (e.g., chloro) substituents via condensation reactions .
- SAR Analysis : Compare IC₅₀ values of derivatives. For example, 3-chlorobenzylidene substituents may enhance lipophilicity and membrane permeability, improving antimicrobial potency .
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450) .
Q. How to address contradictions in reported bioactivity data across studies?
- Methodology :
- Standardize Assays : Ensure consistent cell lines, solvent controls (e.g., DMSO ≤0.1%), and endpoint measurements (e.g., optical density for MTT).
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers. For example, discrepancies in antifungal activity may arise from variations in fungal strains (e.g., C. albicans vs. A. fumigatus) .
- Mechanistic Validation : Use Western blotting to confirm target modulation (e.g., β-tubulin inhibition for antiproliferative effects) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
